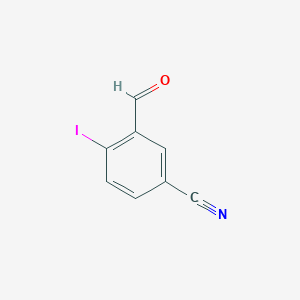

3-Formyl-4-iodobenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4INO |

|---|---|

Molecular Weight |

257.03 g/mol |

IUPAC Name |

3-formyl-4-iodobenzonitrile |

InChI |

InChI=1S/C8H4INO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5H |

InChI Key |

TZELPNPQXHTCJM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C=O)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Formyl 4 Iodobenzonitrile

De Novo Synthetic Routes to the Core Benzonitrile (B105546) Scaffold

De novo synthesis involves the sequential introduction of the nitrile, iodine, and formyl groups onto a benzene (B151609) ring or a simple benzene derivative. The success of such a strategy hinges on a thorough understanding of the directing effects of the substituents to achieve the required 1,3,4-substitution pattern.

Introduction of the Nitrile Group

The nitrile functional group is a key feature of the target molecule. fiveable.me It is generally introduced onto an aromatic ring through several established methods. A prominent method is the Sandmeyer reaction, which involves the diazotization of an aromatic primary amine (an aniline (B41778) derivative) with a source of nitrous acid (e.g., NaNO₂ in acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. wikipedia.org

Another common approach is the nucleophilic substitution of an aryl halide with a cyanide salt, often catalyzed by a transition metal like palladium or nickel. This method, known as cyanation, is particularly useful for aryl bromides and iodides.

Halogenation Strategies for Iodine Incorporation

The incorporation of iodine onto the benzonitrile scaffold is typically achieved through electrophilic aromatic substitution. In this reaction, an electrophilic iodine species attacks the electron-rich aromatic ring. Common reagents for iodination include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide), N-iodosuccinimide (NIS), or iodine monochloride (ICl).

The regiochemical outcome of the iodination is dictated by the electronic properties of the substituents already present on the ring. Electron-donating groups direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. researchgate.net

Formylation Reactions for Aldehyde Introduction

Introducing a formyl group onto an aromatic ring can be accomplished via several named reactions. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is effective for activating aromatic rings. The Gattermann-Koch reaction introduces a formyl group using carbon monoxide and hydrochloric acid under pressure with a catalyst, while the Duff reaction formylates activated phenols.

More modern approaches may involve palladium-catalyzed formylation of aryl halides or triflates using carbon monoxide surrogates. nih.gov As with iodination, the position of formylation is controlled by the directing effects of existing substituents.

Regioselective Functionalization Approaches

Achieving the specific 3-formyl-4-iodo arrangement relative to the nitrile group requires a carefully planned sequence of reactions. The nitrile and formyl groups are electron-withdrawing and meta-directing, whereas iodine is a deactivating but ortho,para-directing substituent. A plausible de novo pathway must leverage these effects strategically.

One potential regioselective route could begin with 4-methylaniline.

Iodination: The strongly activating and ortho,para-directing amino group of 4-methylaniline directs electrophilic iodination to the ortho position (position 3), yielding 3-iodo-4-methylaniline (B1581167).

Sandmeyer Reaction: The amino group of 3-iodo-4-methylaniline is then converted to a nitrile group. This is done by first forming the diazonium salt, followed by treatment with copper(I) cyanide to produce 4-iodo-3-methylbenzonitrile.

Oxidation: The final step is the oxidation of the methyl group to a formyl group. This transformation can be achieved using various oxidizing agents, such as chromium trioxide or manganese dioxide, to furnish the target molecule, 3-formyl-4-iodobenzonitrile.

This multi-step approach ensures the correct placement of all three functional groups by installing them in an order that capitalizes on their inherent directing effects.

Functional Group Interconversion Strategies

An alternative and often more direct approach to synthesizing this compound is to start with a benzonitrile derivative that already possesses some of the required functional groups or precursors that can be readily converted.

Transformation of Pre-existing Benzonitrile Derivatives

This strategy focuses on modifying a commercially available or easily synthesized substituted benzonitrile. A highly efficient route starts from 4-aminobenzonitrile.

Formylation: The potent ortho,para-directing amino group facilitates electrophilic substitution at the position ortho to it. A Vilsmeier-Haack or similar formylation reaction introduces the aldehyde group at position 3, yielding 4-amino-3-formylbenzonitrile.

Sandmeyer-type Reaction (Iodination): The amino group, having served its purpose as a strong directing group, is then replaced with iodine. This is achieved by converting the amine into a diazonium salt, which is subsequently treated with an iodide salt (e.g., potassium iodide, KI) to yield this compound.

This functional group interconversion strategy is often preferred due to its efficiency and the high degree of regiochemical control afforded by the powerful directing effect of the amino group.

Below is a data table summarizing a potential functional group interconversion pathway.

| Step | Starting Material | Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 4-Aminobenzonitrile | POCl₃, DMF | 4-Amino-3-formylbenzonitrile | Vilsmeier-Haack Formylation |

| 2 | 4-Amino-3-formylbenzonitrile | 1. NaNO₂, HCl 2. KI | This compound | Diazotization and Iodination |

Selective Oxidation and Reduction Pathways for the Formyl Group

The formyl group of this compound is susceptible to both oxidation and reduction, allowing for its conversion into other valuable functional groups. The challenge lies in achieving this selectivity without affecting the iodo and cyano functionalities.

Oxidation: The aldehyde can be oxidized to a carboxylic acid. While many strong oxidizing agents could accomplish this, they might also risk side reactions with the iodide. Milder, more selective methods are generally preferred. For instance, the conversion of aldehydes to nitriles can be achieved under very mild conditions using an oxoammonium salt, a process that highlights the possibility of targeted formyl group transformations. While this specific transformation converts the formyl group to a second nitrile, the underlying principle of using selective oxidants is applicable. Another approach involves the palladium-catalyzed nitromethylation of aryl halides, followed by conversion to the aldehyde, demonstrating an indirect formylation that avoids harsh oxidative steps on the final molecule. nih.gov

Reduction: Selective reduction of the formyl group to a primary alcohol (hydroxymethyl group) requires reagents that will not reduce the nitrile or cleave the carbon-iodine bond. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation due to its mild nature. It readily reduces aldehydes while typically leaving nitriles and aryl iodides intact under controlled conditions.

The following table summarizes selective transformations of the formyl group that could be applied to this compound, based on established organic chemistry principles.

| Transformation | Reagent/Conditions | Product Functional Group |

| Oxidation | Mild Oxidizing Agent (e.g., Ag₂O, Tollens' reagent) | Carboxylic Acid (-COOH) |

| Reduction | Sodium Borohydride (NaBH₄) in Ethanol (B145695)/Methanol (B129727) | Hydroxymethyl (-CH₂OH) |

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Aminomethyl (-CH₂NHR) |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (-CH=CHR) |

Halogen Exchange Reactions for Iodine Positioning

The introduction of the iodine atom at the C-4 position is a critical step in the synthesis of this compound. Halogen exchange, particularly the Finkelstein reaction, provides a direct method for this transformation, typically by converting a more readily available aryl bromide or chloride into the corresponding aryl iodide. wikipedia.orgiitk.ac.inmanac-inc.co.jp

The classic Finkelstein reaction involves treating an alkyl halide with sodium iodide in acetone. wikipedia.orgiitk.ac.in For aryl halides, which are less reactive towards traditional Sₙ2 substitution, this reaction requires catalysis. wikipedia.org Copper(I) iodide, often in combination with diamine ligands, is a well-established catalyst for the "aromatic Finkelstein reaction." thieme-connect.com More recently, nickel-catalyzed methodologies have emerged, allowing for the conversion of both aryl bromides and even less reactive aryl chlorides into aryl iodides under mild conditions. acs.org

A plausible synthetic route to this compound could therefore start from 3-formyl-4-bromobenzonitrile. The reaction would proceed by treating the bromo-precursor with an iodide salt (e.g., NaI or KI) in the presence of a suitable catalyst system.

Table of Halogen Exchange Methodologies:

| Catalyst System | Precursor Halogen | Key Features |

|---|---|---|

| Copper(I) Iodide / Diamine Ligand | Bromine, Chlorine | Well-established for aromatic systems; requires elevated temperatures. thieme-connect.com |

| Nickel / Bisoxazoline Ligand | Bromine, Chlorine | Proceeds under mild conditions, often at room temperature, with broad functional group tolerance. acs.org |

Transition Metal-Catalyzed Synthesis Approaches

Transition metal catalysis offers powerful and efficient methods for constructing the this compound scaffold, often with high selectivity and yield.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Heck)

Palladium catalysts are central to modern organic synthesis for forming carbon-carbon bonds. nih.govrsc.orgnih.govresearchgate.net While reactions like Suzuki, Sonogashira, and Heck are typically used to functionalize aryl halides, the principles can be adapted for the synthesis of the target molecule itself. wikipedia.orgorganic-chemistry.orgchem-station.com For instance, a di-halogenated precursor could be selectively functionalized in a stepwise manner.

A more direct application is the palladium-catalyzed formylation or cyanation of a suitable precursor.

Palladium-Catalyzed Formylation : Aryl iodides can be converted to aromatic aldehydes using formic acid (HCOOH) as a convenient and environmentally friendly CO source. organic-chemistry.orgnih.gov This method could be applied to a precursor like 4-iodo-isophthalonitrile to introduce the formyl group.

Palladium-Catalyzed Cyanation : The cyano group can be introduced onto an aromatic ring from an aryl halide precursor. Using non-toxic cyanide sources like K₄[Fe(CN)₆] with palladacycle catalysts allows for efficient cyanation of (hetero)aryl chlorides and bromides. nih.gov This could be used to synthesize the target molecule from a precursor like 3-formyl-4-iodo-bromobenzene.

The Heck reaction, which couples aryl halides with alkenes, could also be envisioned in a synthetic sequence where an alkene is installed and later converted to the formyl group via ozonolysis. wikipedia.orgchem-station.com

Copper-Mediated Reactions

Copper-catalyzed reactions are historically significant for the synthesis of aryl nitriles and for coupling reactions.

Rosenmund-von Braun Reaction : This classic reaction involves the cyanation of an aryl halide using a copper(I) cyanide (CuCN) at elevated temperatures. A precursor such as 3-formyl-4-iodobromobenzene could potentially be cyanated using this method, though chemoselectivity between the iodo and bromo groups would be a consideration.

Ullmann Reaction : The Ullmann coupling traditionally refers to the copper-mediated synthesis of biaryls from aryl halides. organic-chemistry.orgbyjus.comwikipedia.orgthermofisher.com While not directly applicable for creating the target molecule's substitution pattern, modern Ullmann-type C-N and C-O coupling reactions demonstrate the versatility of copper catalysis. nih.gov More relevantly, copper-mediated protocols for the cyanation of aryl iodides have been developed, sometimes utilizing unconventional cyanide sources. nih.govresearchgate.net For example, a simple and efficient protocol has been developed for the cyanation of aryl halides using formamide as the cyanide source, catalyzed by copper iodide. rsc.org

Nickel and Cobalt-Catalyzed Cross-Electrophile Coupling

Nickel and cobalt catalysts have gained prominence for cross-coupling reactions, particularly for cross-electrophile coupling, which joins two different electrophiles under reductive conditions. rsc.orgrsc.orgnih.govsemanticscholar.orgnih.govresearchgate.net

Nickel-Catalyzed Synthesis : Nickel catalysis is effective for a range of transformations. The design of specific benzonitrile-containing ligands has been shown to promote Ni-catalyzed C(sp²)-C(sp³) bond formation. chemrxiv.orgnih.govacs.org Nickel catalysts are also used in Finkelstein reactions to convert aryl bromides or chlorides to iodides, as mentioned previously. acs.org These systems could be adapted to construct the carbon skeleton or introduce the nitrile functionality. For instance, a nickel-catalyzed reductive cyanation of an aryl halide could be a potential pathway.

Cobalt-Catalyzed Synthesis : Cobalt catalysts are also effective in cross-electrophile couplings. For example, cobalt phthalocyanine (B1677752) has been used as a co-catalyst with nickel to couple aryl halides with benzyl (B1604629) mesylates. rsc.orgsemanticscholar.org While this specific reaction produces diarylmethanes, it highlights the ability of cobalt to facilitate couplings involving diverse electrophiles. A hypothetical cobalt-catalyzed reductive coupling could bring together precursors for the formyl and cyano groups onto an iodinated aromatic ring.

Chemoenzymatic and Biocatalytic Synthesis Investigations

The application of enzymes and biocatalysts in organic synthesis is a growing field, offering high selectivity and mild reaction conditions. While specific biocatalytic routes for this compound are not widely documented, related enzymatic transformations suggest potential pathways.

For example, aldoxime dehydratases are used for the enzymatic synthesis of nitriles from aldoximes, which can be easily prepared from aldehydes. nih.gov A chemoenzymatic route could involve the chemical synthesis of 4-iodo-3-(hydroxyiminomethyl)benzonitrile (the oxime of this compound), followed by an enzymatic dehydration step to yield the final product. The integration of chemical and enzymatic steps is a powerful strategy for the synthesis of complex molecules. beilstein-journals.org Research into enzymatic halogenation and oxidation could also provide future pathways for the biocatalytic synthesis of this and related compounds.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. While a specific, fully "green" synthesis route for this compound is not extensively documented in dedicated literature, the principles of green chemistry can be applied to existing or hypothetical synthetic pathways by incorporating methodologies that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. This section explores potential green chemistry approaches for the key transformations involved in the synthesis of this compound.

Traditional synthetic routes to substituted benzonitriles often involve multi-step processes that may utilize hazardous reagents and generate significant waste. Green chemistry offers alternatives by focusing on aspects such as the use of renewable feedstocks, safer solvents, catalytic reagents over stoichiometric ones, and energy-efficient reaction conditions. mit.edu

One of the cornerstones of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. mit.edu For the synthesis of benzonitrile derivatives, various catalytic systems have been developed. For instance, the ammoxidation of toluene (B28343) and its derivatives over transition metal oxide catalysts represents an industrial approach to benzonitrile production. medcraveonline.com More advanced and greener methods include the use of non-noble metal oxide-based nanocatalysts for the synthesis of a wide array of nitriles from alcohols using aqueous ammonia (B1221849) and molecular oxygen, a process that is environmentally benign. uva.nl

In the context of introducing the formyl and iodo groups, several green methodologies can be considered. For the formylation of an aryl iodide precursor, palladium-catalyzed reductive carbonylation using formic acid or carbon dioxide as a C1 source presents a greener alternative to the use of toxic carbon monoxide gas. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org These methods often proceed under milder conditions and reduce the risks associated with handling CO.

For the iodination step, eco-friendly protocols have been developed for activated aromatic compounds. One such method employs potassium iodide and ammonium (B1175870) peroxodisulfate in an aqueous methanol solution at room temperature, avoiding the use of harsh or metallic iodinating agents. organic-chemistry.org

Furthermore, the choice of solvent is a critical aspect of green synthesis. The use of greener solvents, such as bio-based ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF), can significantly reduce the environmental impact of a synthetic process compared to traditional chlorinated or aprotic polar solvents. sigmaaldrich.comsigmaaldrich.com The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources.

Alternative energy sources, such as microwave irradiation, can also contribute to a greener synthetic process. Microwave-assisted organic synthesis often leads to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. youtube.commdpi.comeurekaselect.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and could be adapted for the synthesis of substituted benzonitriles.

Biocatalysis offers another powerful green chemistry tool. Enzymes can catalyze reactions with high selectivity under mild conditions, often in aqueous media. nih.gov For nitrile synthesis, aldoxime dehydratases have been utilized in a cyanide-free enzymatic process to convert aldoximes to nitriles. researchgate.net This approach avoids the use of toxic cyanide reagents, which are a significant concern in traditional nitrile syntheses.

Photocatalysis, which utilizes light to drive chemical reactions, is also emerging as a green synthetic method. For instance, the synthesis of benzonitriles from benzyl alcohols has been achieved using BiOBr nanosheets as a photocatalyst under mild conditions. chemistryviews.org Visible-light-assisted methods have also been developed for the synthesis of aryl nitriles from alcohols or methyl arenes. researchgate.net

By integrating these green chemistry principles, a more sustainable synthetic route for this compound can be envisioned. This would involve the careful selection of starting materials, the use of catalytic and recyclable reagents, the replacement of hazardous solvents with greener alternatives, and the adoption of energy-efficient reaction conditions.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Use of Catalysis | Palladium-catalyzed formylation using CO2 or formic acid. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org | Avoids toxic CO gas, milder reaction conditions. |

| Safer Solvents | Replacement of traditional solvents with bio-based alternatives like ethanol or 2-MeTHF. sigmaaldrich.comsigmaaldrich.com | Reduced toxicity and environmental impact. |

| Energy Efficiency | Microwave-assisted synthesis for key reaction steps. youtube.commdpi.comeurekaselect.com | Shorter reaction times, higher yields, less energy consumption. |

| Use of Renewable Feedstocks | Biocatalytic synthesis of the nitrile group from precursors derived from renewable sources. uva.nlresearchgate.net | Reduced reliance on fossil fuels, use of non-toxic reagents. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used into the final product. | Minimization of waste. |

| Reduced Derivatives | Avoiding the use of protecting groups through selective catalytic methods. | Fewer reaction steps, less waste generation. |

| Safer Reagents | Eco-friendly iodination using KI and (NH4)2S2O8. organic-chemistry.org | Avoids harsh and toxic iodinating agents. |

| Photocatalysis | Light-driven reactions for nitrile formation or formylation. chemistryviews.orgresearchgate.net | Use of a renewable energy source, mild reaction conditions. |

Reactivity and Mechanistic Studies of 3 Formyl 4 Iodobenzonitrile

Reactions Involving the Formyl Group

The aldehyde functionality is a primary site for carbon-carbon and carbon-heteroatom bond formation. Its electrophilic carbonyl carbon readily engages with a variety of nucleophiles, and the adjacent aryl ring influences its reactivity.

Imine Formation: Aldehydes readily react with primary amines in a condensation reaction to form imines, also known as Schiff bases. libretexts.org This acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The reaction is reversible and the rate is typically maximal at a mildly acidic pH of around 4-5. libretexts.org For 3-Formyl-4-iodobenzonitrile, this reaction provides a straightforward method to introduce diverse N-substituted groups.

The general mechanism proceeds via a carbinolamine intermediate which, after protonation of the hydroxyl group, loses water to form an iminium ion. libretexts.org Subsequent deprotonation yields the final imine product. libretexts.org

Hypothetical Reaction Data: Imine Formation

| Amine Reactant | Product | Conditions |

|---|---|---|

| Aniline (B41778) | N-(4-iodo-3-cyanobenzylidene)aniline | Toluene (B28343), reflux, cat. p-TsOH |

| Benzylamine | N-(4-iodo-3-cyanobenzylidene)benzylamine | Ethanol (B145695), rt, cat. Acetic Acid |

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. banglajol.info For this compound, this provides a powerful tool for C-C bond formation, leading to the synthesis of substituted alkenes. organic-chemistry.org The reaction is initiated by the deprotonation of the active methylene compound by the base to form a carbanion. This nucleophile then adds to the aldehyde's carbonyl carbon, followed by a dehydration step to yield the α,β-unsaturated product. organic-chemistry.org

Hypothetical Reaction Data: Knoevenagel Condensation

| Active Methylene Compound | Base | Product |

|---|---|---|

| Malononitrile | Piperidine | 2-(4-iodo-3-cyanobenzylidene)malononitrile |

| Ethyl cyanoacetate | Urea (MW) | Ethyl 2-cyano-3-(4-iodo-3-cyanophenyl)acrylate |

The electrophilic carbon of the formyl group is susceptible to attack by a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) and cyanide ions. This leads to the formation of secondary alcohols. The reaction typically begins with the nucleophile adding to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the alcohol product.

Wittig Reaction: The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgmasterorganicchemistry.com A key advantage is the precise control over the location of the newly formed double bond. libretexts.org The reaction mechanism is generally understood to proceed through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome (E vs. Z alkene) depends on the stability of the ylide used. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. This reaction typically shows excellent E-selectivity for the resulting alkene. A significant practical advantage is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture.

The formyl group can be readily reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder, more selective reagent that reduces aldehydes and ketones and is typically used in alcoholic solvents. youtube.com The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon.

Reductive amination offers a pathway to synthesize amines from aldehydes. This process involves the initial formation of an imine, as described previously, which is then reduced in situ to the corresponding amine. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Hypothetical Reaction Data: Reduction of the Formyl Group

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| NaBH₄, Methanol (B129727) | (4-Iodo-3-cyanophenyl)methanol | Alcohol Reduction |

The aldehyde group of this compound can be oxidized to a carboxylic acid, yielding 4-iodo-3-cyanobenzoic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. Milder, more selective conditions can also be employed, such as using sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger.

Reactions at the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such transformations include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (boronic acid or ester) to form a C-C bond, creating a biaryl structure. rsc.orglibretexts.org

Sonogashira Coupling: Coupling with a terminal alkyne to form a C-C bond, yielding an arylethyne derivative. wikipedia.orgorganic-chemistry.org

Heck Reaction: Reaction with an alkene to form a new C-C bond, resulting in a substituted alkene. thermofisher.comwikipedia.org

Buchwald-Hartwig Amination: Coupling with an amine to form a C-N bond, producing a more complex aniline derivative. wikipedia.orglibretexts.org

In all these reactions, the catalytic cycle generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination to release the final product and regenerate the Pd(0) catalyst. libretexts.org The presence of the electron-withdrawing formyl and nitrile groups can influence the rate of the initial oxidative addition step.

Hypothetical Reaction Data: Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Formyl-[1,1'-biphenyl]-4-carbonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Formyl-4-(phenylethynyl)benzonitrile |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Formyl-4-styrylbenzonitrile |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. This reaction is particularly favored when the aromatic ring is substituted with electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.compressbooks.pub In the case of this compound, the presence of the formyl group at the meta position and the nitrile group at the para position to the iodine atom activates the aromatic ring towards nucleophilic attack.

The mechanism of an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing substituents, which is a crucial stabilizing factor for the reaction to proceed. In this compound, both the formyl and nitrile groups can participate in this charge delocalization. Subsequently, the leaving group (iodide) is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

While specific studies on the SNAr reactions of this compound are not extensively documented, the established principles of SNAr strongly suggest its susceptibility to this type of transformation with a variety of nucleophiles, such as alkoxides, amines, and thiolates. The reactivity of aryl halides in SNAr reactions generally follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Metal-Halogen Exchange Reactions (e.g., Lithiation, Samarium Exchange)

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly efficient for aryl iodides and is commonly employed for the preparation of organolithium and organosamarium reagents.

Lithiation: The reaction of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a rapid iodine-lithium exchange. wikipedia.orgethz.ch This exchange would yield a highly reactive aryllithium intermediate. The rate of lithium-halogen exchange typically follows the order I > Br > Cl. wikipedia.org A significant challenge in the lithiation of this compound is the presence of the electrophilic formyl group, which can react with the organolithium reagent. Therefore, careful control of reaction conditions, such as very low temperatures, is crucial to favor the metal-halogen exchange over nucleophilic addition to the aldehyde.

Samarium Exchange: Samarium(II) iodide (SmI₂) is a versatile single-electron transfer reagent that can also effect metal-halogen exchange. More direct samarium-halogen exchange can be achieved with organosamarium reagents. Research on the closely related 4-iodobenzonitrile (B145841) has demonstrated efficient iodine-samarium exchange. researchgate.netresearchgate.net It is therefore highly probable that this compound would undergo a similar transformation to generate an organosamarium intermediate. These intermediates are generally less reactive and more selective than their organolithium counterparts, potentially offering better functional group tolerance towards the formyl group.

Oxidative Addition in Catalytic Cycles

The carbon-iodine bond in this compound is a prime site for oxidative addition to low-valent transition metal complexes, a fundamental step in many catalytic cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This process involves the insertion of a metal center, typically palladium(0), into the C-I bond, leading to a higher oxidation state of the metal (e.g., palladium(II)).

Theoretical studies on the oxidative addition of 4-substituted iodobenzenes to Pd(0)-phosphine complexes have shown that the presence of electron-withdrawing substituents on the aromatic ring facilitates the reaction. researchgate.net The formyl and nitrile groups in this compound, being electron-withdrawing, are therefore expected to promote the oxidative addition step, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The resulting organopalladium(II) intermediate can then participate in subsequent steps of the catalytic cycle, such as transmetalation or migratory insertion, to form new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Participation in Cascade Reactions

The strategic placement of functional groups in this compound makes it an ideal candidate for participation in cascade reactions initiated by a cross-coupling event. For instance, a palladium-catalyzed cross-coupling reaction at the iodo position can introduce a new substituent, which can then undergo a subsequent intramolecular reaction with the formyl or nitrile group.

For example, a Suzuki coupling could introduce a boronic acid derivative with a pendant nucleophile, which could then cyclize onto the formyl group. Similarly, a Heck reaction could introduce an alkene that could participate in a subsequent intramolecular cyclization. Such cascade sequences, where multiple bonds are formed in a single operation, are highly efficient in building molecular complexity from simple starting materials. nih.gov

Transformations of the Nitrile Group

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed under either acidic or basic conditions to first yield an amide and then, upon further hydrolysis, a carboxylic acid.

Acid-catalyzed hydrolysis: Treatment of this compound with a strong acid, such as aqueous sulfuric or hydrochloric acid, with heating would lead to the formation of 2-formyl-4-iodobenzamide, and subsequently, 2-formyl-4-iodobenzoic acid.

Base-catalyzed hydrolysis: Reaction with an aqueous base, such as sodium hydroxide, followed by an acidic workup, would also yield 2-formyl-4-iodobenzoic acid. The initial product of basic hydrolysis is the carboxylate salt.

| Reagent | Product |

| H₃O⁺, Δ | 2-Formyl-4-iodobenzoic acid |

| 1. NaOH, H₂O, Δ 2. H₃O⁺ | 2-Formyl-4-iodobenzoic acid |

Reduction to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile group to a primary amine, yielding (5-cyano-2-iodophenyl)methanamine. The formyl group would also be reduced to a hydroxymethyl group under these conditions. Selective reduction of the nitrile in the presence of the aldehyde is challenging with such powerful reducing agents.

Reduction to Aldehydes: Diisobutylaluminum hydride (DIBAL-H) is a common reagent used for the partial reduction of nitriles to aldehydes. organic-synthesis.comadichemistry.comchemistrysteps.commasterorganicchemistry.com By using one equivalent of DIBAL-H at low temperatures (typically -78 °C), the nitrile group of this compound can be selectively reduced to an imine intermediate, which is then hydrolyzed upon workup to afford the corresponding aldehyde. This would result in the formation of 4-iodo-1,3-dicarbaldehyde. Careful control of the stoichiometry and temperature is essential to prevent over-reduction to the amine. organic-synthesis.commasterorganicchemistry.com

| Reagent | Product |

| LiAlH₄, then H₂O | (5-(Hydroxymethyl)-2-iodophenyl)methanamine |

| 1. DIBAL-H (1 equiv), -78 °C 2. H₂O | 4-Iodo-1,3-dicarbaldehyde |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The nitrile functionality in this compound can participate as a dipolarophile in [2+3] cycloaddition reactions, a powerful method for the synthesis of five-membered heterocycles. In these reactions, a 1,3-dipole reacts with a π-system (the dipolarophile) to form a five-membered ring. The electron-withdrawing nature of the cyano group, further enhanced by the ortho-formyl and para-iodo substituents, activates the nitrile π-bond towards nucleophilic attack by the 1,3-dipole.

A prominent example of this reactivity is the [2+3] cycloaddition with azides to form tetrazoles. While the direct cycloaddition of organic azides with nitriles often requires highly activated substrates, the use of azide (B81097) salts (e.g., sodium azide) can facilitate the reaction. The mechanism can proceed through a concerted [2+3] pathway or a two-step sequence involving nucleophilic attack of the azide on the nitrile carbon followed by cyclization. The presence of Lewis acids can also promote this transformation. For this compound, this reaction would lead to the formation of a tetrazolyl-substituted benzaldehyde (B42025) derivative, a scaffold of interest in medicinal chemistry.

Another important class of [2+3] cycloadditions involves nitrile oxides as 1,3-dipoles, which react with nitriles to yield 1,2,4-oxadiazoles. Kinetic studies on the cycloaddition of benzonitrile (B105546) oxides to β-aminocinnamonitriles have shown that the reaction can proceed at either the C≡N or C=C bond, indicating the competitive nature of different π-systems as dipolarophiles. In the case of this compound, the nitrile group would be the primary site for cycloaddition with a nitrile oxide, leading to a 3,5-disubstituted 1,2,4-oxadiazole. The reaction rate and selectivity are influenced by solvent polarity and the electronic nature of the substituents on both the nitrile oxide and the benzonitrile.

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and regioselectivity of these cycloadditions. For instance, studies on the reaction of benzonitrile N-oxides with nitroethenes have shown a polar, one-step mechanism. mdpi.com Similar computational analyses for the cycloaddition reactions of this compound would be valuable in predicting its reactivity profile with various 1,3-dipoles.

| 1,3-Dipole | Resulting Heterocycle | Potential Product from this compound |

| Azide (N₃⁻) | Tetrazole | 5-(3-Formyl-4-iodophenyl)-1H-tetrazole |

| Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole | 3-Aryl-5-(3-formyl-4-iodophenyl)-1,2,4-oxadiazole |

| Nitrile Imine (R-CNN-R') | 1,2,4-Triazole | 1,5-Diaryl-3-(3-formyl-4-iodophenyl)-1H-1,2,4-triazole |

Transition Metal-Catalyzed Carbopalladation

The carbon-iodine bond in this compound is a key functional group for transition metal-catalyzed reactions, particularly those involving palladium. Carbopalladation is a fundamental step in many palladium-catalyzed cross-coupling and cyclization reactions. It involves the insertion of an unsaturated π-system, such as an alkyne or an alkene, into an organopalladium(II) species.

In the context of this compound, the initial step would be the oxidative addition of the C-I bond to a palladium(0) complex to form an arylpalladium(II) iodide intermediate. This intermediate can then undergo carbopalladation with an alkyne. The aryl group from the benzonitrile adds to one carbon of the alkyne, while the palladium moiety adds to the other, forming a new vinylpalladium species. The regioselectivity of this insertion is influenced by steric and electronic factors of the alkyne substituents.

This vinylpalladium intermediate can then undergo various subsequent reactions. One important pathway is intramolecular cyclization, particularly if the alkyne bears a suitably positioned nucleophile. More relevant to the structure of this compound is the potential for the vinylpalladium species to react intramolecularly with the nitrile group. This would involve the addition of the vinylpalladium moiety across the C≡N triple bond. Such intramolecular carbopalladation of a cyano group has been utilized in the synthesis of various nitrogen-containing polycyclic compounds.

For example, the palladium-catalyzed annulation of internal alkynes by 2-iodobenzonitriles proceeds via oxidative addition, carbopalladation of the alkyne, and subsequent intramolecular cyclization onto the nitrile group, followed by hydrolysis to afford indenone derivatives. A similar reaction pathway could be envisioned for this compound, potentially leading to functionalized indenone or other polycyclic aromatic systems, depending on the nature of the alkyne and the reaction conditions.

| Step | Description | Intermediate/Product |

| 1. Oxidative Addition | Pd(0) inserts into the C-I bond of this compound. | Arylpalladium(II) iodide complex |

| 2. Carbopalladation | Insertion of an alkyne into the Aryl-Pd bond. | Vinylpalladium(II) intermediate |

| 3. Intramolecular Reaction | The vinylpalladium species reacts with the nitrile group. | Cyclic iminylpalladium intermediate |

| 4. Further Transformation | Hydrolysis or other reactions to yield the final product. | Polycyclic aromatic ketone or heterocycle |

Combined and Chemo-Selective Reactivity

The presence of three distinct functional groups—formyl, iodo, and nitrile—on the same aromatic ring endows this compound with a rich and complex reactivity profile. The key challenge and opportunity in synthesizing derivatives from this compound lies in controlling the chemoselectivity, regioselectivity, and the potential for cascade reactions.

Regioselectivity in Aromatic Substitution and Functionalization

Regioselectivity concerns the position at which a reaction occurs on the aromatic ring. For this compound, the existing substituents strongly influence the regioselectivity of any further aromatic substitution reactions.

Nucleophilic Aromatic Substitution (NAS): NAS is favored by strong electron-withdrawing groups ortho or para to a leaving group. youtube.com In this compound, the formyl and nitrile groups are strong electron-withdrawing groups. The formyl group is ortho to the iodine, and the nitrile is meta. The strong activation provided by the ortho-formyl group makes the iodine atom susceptible to nucleophilic aromatic substitution, especially with soft nucleophiles. The outcome of such reactions would be the replacement of the iodine with the incoming nucleophile.

Cascade and Domino Reaction Sequences

The multifunctional nature of this compound makes it an excellent substrate for cascade or domino reactions, where a single reaction event initiates a sequence of further transformations without the need to isolate intermediates.

One potential cascade sequence could be initiated by a palladium-catalyzed cross-coupling reaction. For instance, a Sonogashira coupling with an alkyne bearing a nucleophilic group (e.g., an amino or hydroxyl group) could be followed by an intramolecular cyclization. The newly introduced alkyne could potentially react with the ortho-formyl group to form a new heterocyclic ring.

Alternatively, a reaction could be designed where an initial nucleophilic addition to the aldehyde creates an intermediate that can then undergo an intramolecular reaction with the nitrile or at the iodine-bearing carbon. For example, reaction with a suitable pronucleophile could lead to an intermediate that cyclizes onto the nitrile group, forming a new heterocyclic system, similar to cascade reactions reported for other ortho-carbonyl substituted benzonitriles.

Domino reactions involving intramolecular cyclization onto a nitrile group are a known strategy for the synthesis of nitrogen-containing heterocycles. acs.orgrsc.org For this compound, a carefully chosen reaction partner could enable a sequence of reactions leading to complex polycyclic structures in a single pot.

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics:

Kinetic studies measure the rate of a chemical reaction and provide information about the reaction mechanism and the transition state. For the reactions of this compound, several kinetic aspects are of interest:

[2+3] Cycloaddition Reactions: The rates of [2+3] cycloadditions are sensitive to the electronic properties of both the 1,3-dipole and the dipolarophile, as well as the solvent. Kinetic studies on the cycloaddition of benzonitrile oxides have shown that electron-poor dipolarophiles react faster in polar, protic solvents. acs.org Given the electron-withdrawing nature of the substituents on this compound, its nitrile group is expected to be a relatively reactive dipolarophile. Computational studies can be used to calculate the activation energies for different cycloaddition pathways, providing a theoretical basis for predicting reaction rates and selectivities. researchgate.net

Thermodynamic Analyses:

Thermodynamics deals with the relative stability of reactants and products and determines the position of equilibrium. For many of the reactions involving this compound, the products are significantly more stable than the reactants, leading to essentially irreversible transformations under typical synthetic conditions.

Kinetic vs. Thermodynamic Control: In reactions where multiple products can be formed, the product distribution can be under either kinetic or thermodynamic control. wikipedia.orgjackwestin.comucalgary.ca The kinetic product is formed faster (lower activation energy), while the thermodynamic product is more stable (lower Gibbs free energy). For example, in regioselectivity studies, if the reaction is reversible, the more stable regioisomer will be the major product at equilibrium (thermodynamic control). If the reaction is irreversible, the major product will be the one formed from the lowest energy transition state (kinetic control). Reaction temperature and time are key factors in determining which regime is dominant. Low temperatures and short reaction times favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration to the thermodynamic product.

Computational chemistry provides a powerful tool for estimating the thermodynamic parameters of reactions involving this compound. DFT calculations can be used to determine the relative energies of reactants, intermediates, transition states, and products, allowing for the prediction of reaction feasibility, exothermicity/endothermicity, and the relative stability of different isomers.

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| [2+3] Cycloaddition | Activation energy, solvent polarity, electronic properties of reactants | Stability of the resulting heterocyclic ring |

| Pd-Catalyzed Cross-Coupling | Nature of the ligand, rate-determining step (e.g., oxidative addition, reductive elimination) | Strength of the newly formed C-C bond, stability of the final product |

| Nucleophilic Addition | Electrophilicity of the carbonyl carbon, nucleophilicity of the reagent | Stability of the resulting alcohol or alkene |

Applications in Advanced Organic Synthesis

3-Formyl-4-iodobenzonitrile as a Versatile Building Block

The distinct reactivity of each functional group on the this compound scaffold can be selectively harnessed to build intricate molecular structures. The iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, the aldehyde group serves as a key electrophile for condensation and addition reactions, and the nitrile group can be transformed into various nitrogen-containing functionalities.

This compound is an exemplary substrate for creating complex, substituted aromatic systems. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through well-established catalytic methods. For instance, the iodo group facilitates reactions like Stille and Negishi cross-couplings, allowing for the introduction of diverse alkyl, aryl, or vinyl substituents. sigmaaldrich.comnih.gov This reactivity is crucial for synthesizing polyfunctional biphenyls and other highly decorated arenes that are challenging to produce through other methods. sigmaaldrich.comnih.gov

The strategic placement of the formyl and nitrile groups ortho and para to the iodine atom, respectively, provides further avenues for elaboration. These groups can direct metallation reactions or participate in subsequent cyclization steps to form fused ring systems, leading to the de novo synthesis of complex heteroarenes. uni-muenchen.de The ability to sequentially or concurrently modify these three distinct functional sites makes this compound a powerful tool for generating molecular diversity in drug discovery and materials science. researchgate.net

The aldehyde functional group in this compound is a primary site for asymmetric synthesis, enabling the creation of chiral molecules and enantiopure intermediates. eurekalert.org Chiral molecules are critical in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. eurekalert.org

Modern catalytic methods can be employed to transform the prochiral aldehyde into a chiral center with high enantioselectivity. For example, asymmetric silylation of the aldehyde can generate a chiral hydroxycarbanion equivalent. eurekalert.org This intermediate can then be trapped by various electrophiles in the presence of a suitable catalyst to produce chiral secondary alcohols or other valuable chiral building blocks. eurekalert.orgsciencedaily.com This approach allows for the selective production of one enantiomer over its mirror image, which is a significant goal in the synthesis of pharmaceutical precursors. eurekalert.org The resulting chiral intermediates, still bearing the iodo and nitrile groups, can be further elaborated into more complex, enantiomerically pure target molecules.

Scaffold for Heterocyclic Compounds

Heterocyclic compounds are foundational to medicinal chemistry, and this compound serves as an excellent starting point for their synthesis. rsc.orgrsc.orgmdpi.com The intramolecular reaction between its functional groups, or their reaction with external reagents, can lead to a wide array of nitrogen and oxygen-containing ring systems. dntb.gov.uanih.gov

The synthesis of indole (B1671886) derivatives, core structures in many natural products and pharmaceuticals, can be approached using this compound. nih.govopenmedicinalchemistryjournal.comorganic-chemistry.org A common strategy, such as the Fischer indole synthesis, involves the reaction of an arylhydrazine with a ketone or aldehyde. youtube.com By first converting the aldehyde group of this compound into a suitable ketone-like structure or by modifying the molecule to participate in a palladium-catalyzed cyclization, access to highly substituted indoles is possible. For example, a Sonogashira coupling at the iodo position followed by an intramolecular cyclization is a powerful route to 2,3-disubstituted indoles. nih.gov

Similarly, benzofuran (B130515) derivatives, which exhibit significant biological activities, can be synthesized from this precursor. nih.govjocpr.com A prevalent method involves the coupling of a terminal alkyne with an ortho-iodophenol, followed by cyclization. organic-chemistry.org this compound can be readily converted to the required phenolic intermediate, which can then undergo a palladium- and copper-cocatalyzed Sonogashira coupling and subsequent intramolecular cyclization to yield functionalized benzofurans. nih.govorganic-chemistry.org Alternative strategies involve the rearrangement of chalcone-like precursors, which can be selectively transformed into 3-formylbenzofurans. rsc.orgnih.gov

A representative reaction for the synthesis of a benzofuran derivative is shown below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 2-Iodophenol Derivative | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2,3-Disubstituted Benzofuran |

The aldehyde functionality of this compound makes it a suitable component for multicomponent reactions that construct quinoline (B57606) scaffolds. scielo.br The Friedländer annulation, for example, condenses an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. By reducing the nitrile group to an amine and then performing a condensation reaction, substituted quinolines can be synthesized. iipseries.orgnih.gov The Vilsmeier-Haack reaction provides another route, where formylation of an acetanilide (B955) followed by cyclization yields 2-chloro-3-formylquinolines, which are versatile intermediates. chemijournal.com

The 2-formylbenzonitrile moiety is particularly well-suited for the synthesis of isoindolinone derivatives. beilstein-journals.org Copper-catalyzed three-component cascade reactions involving 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts have been developed to produce a range of 3-(2-oxopropyl)-2-arylisoindolinones in moderate to good yields. researchgate.net This method showcases the utility of the aldehyde and nitrile groups working in concert to build the heterocyclic core. rsc.orgorganic-chemistry.orgnih.gov

The table below summarizes findings from a study on the synthesis of isoindolinones using 2-formylbenzonitriles. researchgate.net

| 2-Formylbenzonitrile Substrate | Phenylacetylene Substrate | Diaryliodonium Salt | Yield (%) |

| 2-Formylbenzonitrile | Phenylacetylene | Diphenyliodonium triflate | 79 |

| 4-Chloro-2-formylbenzonitrile | Phenylacetylene | Diphenyliodonium triflate | 75 |

| 2-Formyl-4-methoxybenzonitrile | Phenylacetylene | Diphenyliodonium triflate | 81 |

| 2-Formylbenzonitrile | 4-Methylphenylacetylene | Diphenyliodonium triflate | 85 |

| 2-Formylbenzonitrile | Phenylacetylene | Di(4-tolyl)iodonium triflate | 71 |

The rich functionality of this compound enables its use in the synthesis of a broader range of nitrogen and oxygen heterocycles. researchgate.netorganic-chemistry.orgorganic-chemistry.org The combination of aldehyde and nitrile groups can be exploited to build various ring systems. For example, reaction with hydrazines could lead to pyridazinones, or reaction with hydroxylamine (B1172632) could form N-hydroxy-imines that can undergo further cyclization.

Radical cascade reactions using isonitriles as radical acceptors have emerged as a powerful strategy for constructing nitrogen heterocycles. rsc.orgrsc.org Although this compound contains a nitrile, not an isonitrile, its conversion to an isonitrile is feasible, opening pathways to phenanthridines and other complex systems. Furthermore, the aldehyde can be used to construct oxazolidinones via [3+2] cycloaddition reactions with in-situ generated aza-oxyallyl cations. organic-chemistry.org The synthesis of tetrazole-based molecules, which are important in drug discovery, can also be envisioned through multi-component reactions where the aldehyde group participates in Ugi or Passerini-type reactions. nih.gov

Precursor for Polycyclic and Fused Ring Systems

The unique arrangement of reactive sites in this compound facilitates its application as a key building block for synthesizing polycyclic and fused heterocyclic systems. These structural motifs are central to many pharmaceutical agents and functional materials. The aldehyde function serves as a handle for initial condensation reactions, while the iodo group provides a site for subsequent metal-catalyzed bond formation, allowing for the construction of new rings onto the benzonitrile (B105546) core.

Annelation, the process of building a new ring onto an existing one, is a powerful strategy in organic synthesis. This compound is an ideal substrate for palladium-catalyzed annulation reactions, particularly for the synthesis of fused nitrogen-containing heterocycles like quinazolines and phenanthridinones.

In a typical strategy, the formyl group undergoes a condensation reaction with a dinucleophile, such as an amidine or a primary amide. The resulting intermediate, still bearing the ortho-iodo substituent, can then undergo an intramolecular palladium-catalyzed C-N or C-C bond formation to complete the fused ring system. This modular approach allows for significant diversity in the final product, depending on the nucleophile used in the initial step. For instance, reaction with different amidines can introduce various substituents into the newly formed heterocyclic ring. The synthesis of phenanthridinones via palladium-catalyzed annulation of arynes by ortho-halobenzamides demonstrates a similar cyclization strategy involving an ortho-haloarene. nih.gov

Table 1: Potential Annelation Reactions with this compound

| Reagent | Intermediate Type | Fused Ring System | Catalyst System (Hypothetical) |

| Benzamidine | N-Aryl Imine | Phenyl-substituted Quinazoline | Pd(OAc)₂, Ligand (e.g., XPhos) |

| Urea | N-Aryl Urea derivative | Quinazolinone | CuI, Ligand |

| Guanidine | Guanidinium Adduct | 2-Aminoquinazoline | Pd(OAc)₂, Base (e.g., K₂CO₃) |

| 2-Aminopyridine | Schiff Base | Pyrido[1,2-a]quinazolinyl derivative | Pd₂(dba)₃, Ligand |

Beyond single-step annulations, this compound is well-suited for multi-step sequences involving an initial functionalization at the iodo position followed by an intramolecular cyclization. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions can introduce a carefully chosen side chain onto the aromatic ring.

This newly installed group can then participate in a subsequent intramolecular reaction with the adjacent formyl group to forge the fused ring. For example, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl side chain. This intermediate could then undergo a cyclization/addition reaction involving the formyl group to generate a fused system containing a six- or seven-membered ring. Similarly, a Suzuki coupling could introduce a boronic acid-containing fragment, setting the stage for a subsequent cyclization. This powerful two-step strategy enables the synthesis of a wide array of complex polycyclic structures. Studies on the palladium-catalyzed intramolecular cyclization of 2-iodobenzamides demonstrate the feasibility of this approach for constructing isoindolin-1-ones. organic-chemistry.org

Table 2: Potential Intramolecular Cyclization Strategies

| Cross-Coupling Reaction | Coupling Partner Example | Intermediate Side Chain | Subsequent Cyclization Type |

| Sonogashira | Phenylacetylene | -C≡C-Ph | Nucleophilic attack on aldehyde |

| Suzuki | 2-Formylphenylboronic acid | -C₆H₄-CHO | Aldol (B89426) condensation |

| Heck | Ethyl acrylate | -CH=CH-COOEt | Michael addition / Aldol reaction |

| Buchwald-Hartwig | Aniline (B41778) | -NH-Ph | Pictet-Spengler type reaction |

Radiosynthesis Applications (e.g., Carbon-11 Labeling)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with short-lived positron-emitting isotopes. Carbon-11 (¹¹C) is a frequently used radionuclide for PET due to its short half-life of 20.4 minutes, which allows for multiple scans in a single day and minimizes the patient's radiation exposure. mdpi.com This short half-life, however, demands extremely rapid and efficient radiolabeling methods.

The structure of this compound, specifically the presence of the aryl iodide, makes it an excellent candidate for late-stage Carbon-11 labeling. The carbon-iodine bond can be readily subjected to transition-metal-mediated cross-coupling reactions to introduce a ¹¹C-labeled functional group, most commonly a [¹¹C]methyl group. nih.gov

The most established methods for this transformation are the Stille and Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net These palladium-catalyzed reactions are known for their speed, high functional group tolerance, and reliability, making them ideal for the time-sensitive nature of ¹¹C chemistry.

Stille Coupling: This reaction would involve coupling this compound with a [¹¹C]methylstannane reagent, such as [¹¹C]tributyl(methyl)stannane, in the presence of a palladium catalyst. wikipedia.org

Suzuki-Miyaura Coupling: This approach uses a [¹¹C]methylboronic acid or a more stable derivative like a [¹¹C]methylboronic ester (e.g., MIDA ester) as the coupling partner. nih.govmdpi.com

These reactions would efficiently produce 4-[¹¹C]methyl-3-formylbenzonitrile , incorporating the PET isotope into the molecule. The development of highly reactive reagents like [¹¹C]methyllithium further expands the possibilities for rapid and high-yield radiolabeling of aryl halides. nih.govresearchgate.net The resulting radiotracer could then be used to study biological processes where the pharmacophore of interest is based on the benzonitrile scaffold.

Table 3: Potential Carbon-11 Labeling Reactions for this compound

| Reaction Name | ¹¹C-Reagent | Catalyst (Typical) | Key Features |

| Stille Coupling | [¹¹C]CH₃SnBu₃ | Pd(PPh₃)₄ | Well-established, fast kinetics. |

| Suzuki-Miyaura Coupling | [¹¹C]CH₃B(OH)₂ or esters | Pd₂(dba)₃, SPhos | Avoids toxic tin reagents, broad scope. |

| Negishi-type Coupling | [¹¹C]CH₃ZnI | Pd(PPh₃)₄ | High reactivity of organozinc reagent. nih.gov |

| Metallaphotoredox | [¹¹C]CH₃I | Ni/Ir photocatalyst | Extremely mild conditions (room temp). nih.gov |

Explorations in Chemical Biology and Drug Discovery Research Pre Clinical, Synthetic Focus

Strategic Design and Synthesis of Molecular Probes

Molecular probes are essential tools in chemical biology for understanding the function and localization of biological targets. The synthesis of these probes often involves the strategic incorporation of specific functional groups that allow for detection or interaction with a target.

Synthesis of Analogues for Target Engagement Studies

In drug discovery, analogues of a lead compound are synthesized to probe the interactions between the molecule and its biological target. These studies are crucial for understanding the structural requirements for binding and activity. While no specific analogues of 3-Formyl-4-iodobenzonitrile for target engagement have been reported, the aldehyde and nitrile functionalities, along with the iodine atom, offer potential sites for modification. For instance, the formyl group could be converted to a variety of other functionalities, such as alcohols, amines, or carboxylic acids, to explore different hydrogen bonding or ionic interactions within a target's binding site.

Generation of Bioconjugation Handles

Bioconjugation is the process of linking a molecule to a biological entity, such as a protein or nucleic acid. This technique is widely used for creating targeted therapeutics, diagnostic agents, and research tools. A bioconjugation "handle" is a functional group that can react selectively with a corresponding group on the biomolecule. The functional groups present in this compound, particularly the aldehyde, could potentially serve as a bioconjugation handle. Aldehydes can react with aminooxy or hydrazide groups on proteins to form stable oxime or hydrazone linkages, respectively. The iodine atom also presents a potential site for cross-coupling reactions to introduce other functionalities suitable for bioconjugation.

Synthetic Methodologies for Biologically Relevant Scaffolds

The development of novel synthetic methods is a cornerstone of medicinal chemistry, enabling the construction of complex molecular architectures with potential therapeutic applications.

Synthesis of Compounds with Potential Bioactivity

The synthesis of novel compounds is driven by the search for new bioactive molecules. While this compound itself has no reported biological activity, its structure contains motifs present in some bioactive compounds. For example, benzonitrile (B105546) derivatives are found in a variety of compounds with diverse biological activities. The formyl and iodo substituents provide reactive handles for further chemical transformations, allowing for the construction of more complex molecules. A hypothetical synthetic route could involve a Wittig reaction on the aldehyde to introduce a new carbon-carbon double bond, followed by a Suzuki or Sonogashira coupling at the iodine position to build a more elaborate molecular scaffold.

Development of Precursors for Pharmaceutically Active Compounds

Many complex pharmaceutical compounds are synthesized from simpler, commercially available starting materials. Although there are no documented instances of this compound being used as a precursor for a specific pharmaceutically active compound, its functional groups make it a potentially useful building block. The aldehyde could be used in condensation reactions to form heterocyclic rings, which are common scaffolds in many drugs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are important functional groups in pharmaceuticals.

Lead Optimization and Structure-Activity Relationship Studies (SAR)

Lead optimization is the process of modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.com This is guided by structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity. danaher.com Although no SAR studies involving this compound have been published, one can conceptualize how such a study might be designed. A library of analogues could be synthesized by systematically modifying the formyl, iodo, and nitrile groups. For example, the position of the substituents on the benzene (B151609) ring could be varied, or the benzene ring itself could be replaced with other aromatic or heterocyclic systems. The biological activity of these analogues would then be tested to determine which structural features are important for activity.

Table 1: Potential Modifications of this compound for SAR Studies

| Position of Modification | Functional Group | Potential Modifications | Rationale for Modification |

| 3 | Formyl (-CHO) | -CH₂OH, -COOH, -CH=NOH | Explore hydrogen bonding and ionic interactions |

| 4 | Iodo (-I) | -Br, -Cl, -F, -Alkyl, -Aryl | Investigate the role of halogens and steric bulk |

| 1 | Cyano (-CN) | -CONH₂, -COOH, -CH₂NH₂ | Alter polarity and hydrogen bonding capacity |

Fragment-Based Drug Design Utilizing this compound

No research data was found to indicate the use of this compound as a fragment in fragment-based drug design (FBDD). The functional groups present on the molecule—a formyl group, an iodine atom, and a nitrile group on a benzene ring—theoretically make it a candidate for fragment screening. The aldehyde can act as a hydrogen bond acceptor or a reactive handle for covalent modification. The iodine atom can participate in halogen bonding, and the nitrile group can also act as a hydrogen bond acceptor. However, no published studies have reported the screening of this specific fragment against any biological target.

Chemical Library Synthesis and Diversity-Oriented Synthesis

There is no available scientific literature describing the use of this compound as a scaffold or building block in the synthesis of chemical libraries or in diversity-oriented synthesis (DOS). While its reactive functional groups suggest its potential for generating a diverse range of derivatives through reactions such as reductive amination, Wittig reactions, or cross-coupling reactions at the iodo position, no concrete examples of such libraries have been documented in the retrieved search results.

Research on this compound in Materials Science Remains Limited

Comprehensive searches for the applications of the chemical compound this compound in materials science have revealed a significant lack of specific research in the public domain. While the individual functional groups of this molecule—a formyl group, an iodine atom, and a nitrile group attached to a benzene ring—suggest potential as a versatile building block in organic synthesis, its direct contributions to the fields of functional organic materials, optoelectronics, and charge transport materials are not substantially documented in available scientific literature.

Efforts to find detailed research findings on the use of this compound as a precursor for polymer monomers, initiators, or liquid crystal components did not yield specific examples or dedicated studies. Similarly, its role in optoelectronic applications, including as a precursor for Organic Light-Emitting Diodes (OLEDs), a component in Organic Photovoltaics (OPVs), or in the development of charge transport materials, is not described in the reviewed literature.

While related compounds, such as other iodinated benzonitrile derivatives, have been investigated for their utility in materials science—for instance, 4-iodobenzonitrile (B145841) as a solid additive in polymer solar cells—this information does not directly pertain to this compound. The specific substitution pattern of the formyl and iodo groups on the benzonitrile core of the requested compound appears to be a niche area with limited exploration in the context of advanced materials.

Consequently, an article detailing the contributions of this compound to materials science research, as structured by the requested outline, cannot be generated at this time due to the absence of relevant and specific research findings. Further investigation and new research would be required to elucidate the potential of this particular compound in the specified applications.

Contributions to Materials Science Research

Supramolecular Assembly and Self-Organization

The ability of 3-Formyl-4-iodobenzonitrile to spontaneously organize into ordered structures is a cornerstone of its utility in materials science. This self-organization is driven by a concert of specific and directional non-covalent interactions, which dictate the ultimate architecture and properties of the resulting material. The interplay between the various functional groups allows for a high degree of control over the assembly process.

Non-covalent Interactions in Crystal Engineering

The primary non-covalent interactions anticipated to govern the crystal packing of this compound include halogen bonding and hydrogen bonding. The iodine atom, with its electropositive region known as a σ-hole, is a potent halogen bond donor. The nitrile group, with its lone pair of electrons on the nitrogen atom, is an excellent halogen bond acceptor. This donor-acceptor pairing is a robust and directional interaction that frequently dictates the primary supramolecular synthons in related structures.

Furthermore, the formyl group introduces the potential for weak C—H···O hydrogen bonds, which, although weaker than conventional hydrogen bonds, can play a significant role in stabilizing the crystal lattice. The aromatic ring itself can participate in π-π stacking interactions, further contributing to the cohesion of the crystalline assembly. The relative strengths and geometries of these interactions will ultimately determine the final three-dimensional arrangement of the molecules.

Table 1: Potential Non-covalent Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|---|

| Halogen Bond | C—I | N≡C | 2.8 - 3.5 | > 160 |

| Hydrogen Bond | C—H (formyl) | O=C | 2.2 - 2.8 | > 120 |

| Hydrogen Bond | C—H (aromatic) | N≡C | 2.4 - 2.9 | > 130 |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring | 3.3 - 3.8 | - |

Note: The data in this table is based on typical values observed for similar functional groups in organic crystals and represents a predictive model in the absence of specific experimental data for this compound.

Directed Assembly of Functional Architectures

The directional and specific nature of the non-covalent interactions involving this compound makes it an excellent building block for the directed assembly of functional supramolecular architectures. By programming the molecular recognition events through careful design of the interacting partners, it is possible to construct complex, multi-component systems with emergent properties.

One of the key strategies in directed assembly is the use of halogen bonding. The C—I···N synthon is a particularly reliable and directional interaction that can be used to form one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. The formyl group can act as a secondary binding site, allowing for the integration of other molecular components that can recognize and bind to this functionality. This hierarchical assembly approach, where strong, directional interactions define the primary structure and weaker interactions provide further organization, is a powerful tool in supramolecular chemistry.

For instance, the nitrile and formyl groups of this compound can also act as ligands for metal ions, opening up the possibility of creating coordination polymers and metal-organic frameworks (MOFs). In such materials, the organic molecule acts as a linker between metal centers, and the resulting framework can exhibit properties such as porosity, catalysis, and luminescence. The presence of the iodine atom can be exploited to introduce additional functionality or to template the growth of the framework through halogen bonding interactions.

The ability to direct the assembly of this compound into predictable and well-defined architectures is crucial for the development of materials with tailored functions. While specific examples of functional architectures based solely on this compound are not widely reported, the principles of supramolecular chemistry suggest its significant potential in areas such as nonlinear optics, molecular sensing, and advanced electronic materials. Further research into the self-assembly of this intriguing molecule is warranted to fully unlock its capabilities in materials science.

Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 3-Formyl-4-iodobenzonitrile. These methods provide information on the vibrational modes of the molecule, which are sensitive to the conformation and intermolecular interactions.

The FTIR and FT-Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its functional groups. The nitrile (C≡N) stretching vibration typically appears as a sharp, intense band in the region of 2220-2240 cm⁻¹. The carbonyl (C=O) stretching of the formyl group is anticipated to be observed in the range of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-H bending vibrations will appear at lower wavenumbers. The C-I stretching vibration is expected to be found in the far-infrared region, typically below 600 cm⁻¹.

Analysis of the precise positions and intensities of these bands can offer insights into the electronic effects of the substituents on the benzene (B151609) ring. For instance, the electron-withdrawing nature of the formyl and cyano groups, along with the halogen-bonding potential of the iodine atom, can influence the vibrational frequencies. Furthermore, shifts in these vibrational bands in the solid-state spectra compared to a solution or gas phase can provide evidence of intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds involving the formyl group.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Formyl (C=O) | Stretching | 1690 - 1715 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-I | Stretching | < 600 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Studies (1D and 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in both solution and the solid state.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the formyl proton. Due to the substitution pattern, the aromatic protons will likely appear as a complex splitting pattern (e.g., an AMX spin system). The chemical shifts will be influenced by the electronic effects of the substituents. The electron-withdrawing formyl and cyano groups will deshield the aromatic protons, shifting their signals downfield. The formyl proton will appear as a singlet at a significantly downfield position, typically in the range of 9.5-10.5 ppm.